molecular formula C8H8N2O B1346151 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 5400-75-9

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1346151
Key on ui cas rn: 5400-75-9
M. Wt: 148.16 g/mol
InChI Key: CTCHXZUMFHNSHM-UHFFFAOYSA-N
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Patent
US08138168B1

Procedure details

Into a 100 mL round bottomed flask, 3,4-diaminotoluene (1.00 g, 8.2 mmol) was dissolved in THF (8.2 mL). CDT (1.59 g, 9.8 mmol) in THF (25 mL) was added slowly via addition funnel. After addition the mixture was stirred overnight at room temperature. Solvent was removed under vacuum and the residue was purified by column chromatography (5% MeOH/DCM) to give the product 5-methyl-1H-benzo[d]imidazol-2(3H)-one (110A) as a brown-tan solid (990 mg, 82% yield). ESI-MS:m/z 149.4 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[NH2:8].C1C[O:13][CH2:12]C1>>[CH3:9][C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:12](=[O:13])[NH:1][C:2]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C=CC1N)C
Name
Quantity
8.2 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (5% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC2=C(NC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 990 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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